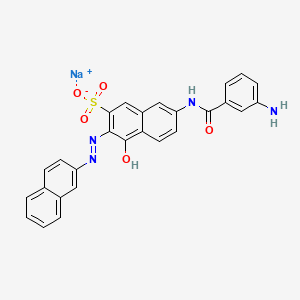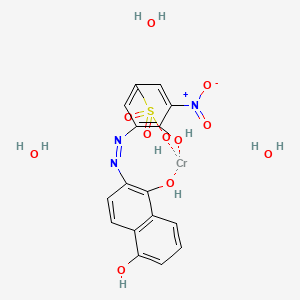
Triaqua(3-((1,5-dihydroxy-2-naphthyl)azo)-4-hydroxy-5-nitrobenzene-1-sulphonato(3-))chromium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triaqua[3-[(1,5-dihydroxy-2-naphthyl)azo]-4-hydroxy-5-nitrobenzene-1-sulfonato(3-)]chromium is a complex compound with the molecular formula C16H14CrN3O11S and a molecular weight of 511.40 g/mol. This compound is known for its unique structure, which includes a chromium center coordinated to a sulfonated azo dye ligand and three water molecules. It is primarily used in various scientific research applications due to its distinct chemical properties.
准备方法
The synthesis of Triaqua[3-[(1,5-dihydroxy-2-naphthyl)azo]-4-hydroxy-5-nitrobenzene-1-sulfonato(3-)]chromium involves several steps. The starting materials typically include 1,5-dihydroxy-2-naphthalene, 4-hydroxy-5-nitrobenzene-1-sulfonic acid, and chromium salts. The synthetic route generally follows these steps:
Diazotization: The 1,5-dihydroxy-2-naphthalene is diazotized using nitrous acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-hydroxy-5-nitrobenzene-1-sulfonic acid to form the azo dye.
Complexation: The azo dye is then reacted with a chromium salt in the presence of water to form the final complex, Triaqua[3-[(1,5-dihydroxy-2-naphthyl)azo]-4-hydroxy-5-nitrobenzene-1-sulfonato(3-)]chromium.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to ensure high yield and purity.
化学反应分析
Triaqua[3-[(1,5-dihydroxy-2-naphthyl)azo]-4-hydroxy-5-nitrobenzene-1-sulfonato(3-)]chromium undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the naphthalene ring.
Reduction: The azo group (-N=N-) can be reduced to form amines.
Substitution: The sulfonate group can participate in substitution reactions, where it can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Triaqua[3-[(1,5-dihydroxy-2-naphthyl)azo]-4-hydroxy-5-nitrobenzene-1-sulfonato(3-)]chromium has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is used in biological studies to investigate the effects of metal complexes on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of cancer treatment.
Industry: It is used in the dyeing industry due to its vibrant color and stability.
作用机制
The mechanism of action of Triaqua[3-[(1,5-dihydroxy-2-naphthyl)azo]-4-hydroxy-5-nitrobenzene-1-sulfonato(3-)]chromium involves its interaction with various molecular targets. The chromium center can coordinate with biological molecules, affecting their structure and function. The azo group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The sulfonate group enhances the compound’s solubility and facilitates its transport within biological systems.
相似化合物的比较
Triaqua[3-[(1,5-dihydroxy-2-naphthyl)azo]-4-hydroxy-5-nitrobenzene-1-sulfonato(3-)]chromium can be compared with other similar compounds, such as:
Triaqua[3-[(1,5-dihydroxy-2-naphthyl)azo]-4-hydroxybenzene-1-sulfonato(3-)]chromium: This compound lacks the nitro group, which affects its reactivity and applications.
Triaqua[3-[(1,5-dihydroxy-2-naphthyl)azo]-4-hydroxy-5-chlorobenzene-1-sulfonato(3-)]chromium:
The uniqueness of Triaqua[3-[(1,5-dihydroxy-2-naphthyl)azo]-4-hydroxy-5-nitrobenzene-1-sulfonato(3-)]chromium lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
属性
CAS 编号 |
83863-39-2 |
|---|---|
分子式 |
C16H17CrN3O11S |
分子量 |
511.4 g/mol |
IUPAC 名称 |
chromium;3-[(1,5-dihydroxynaphthalen-2-yl)diazenyl]-4-hydroxy-5-nitrobenzenesulfonic acid;trihydrate |
InChI |
InChI=1S/C16H11N3O8S.Cr.3H2O/c20-14-3-1-2-10-9(14)4-5-11(15(10)21)17-18-12-6-8(28(25,26)27)7-13(16(12)22)19(23)24;;;;/h1-7,20-22H,(H,25,26,27);;3*1H2 |
InChI 键 |
IYMCOPKBFPLMKV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC(=C2O)N=NC3=C(C(=CC(=C3)S(=O)(=O)O)[N+](=O)[O-])O)C(=C1)O.O.O.O.[Cr] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


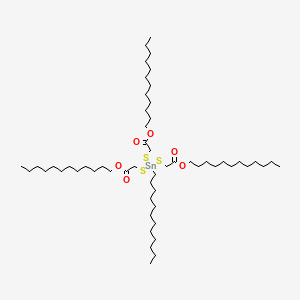
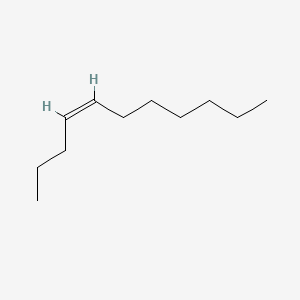
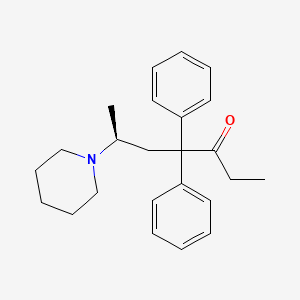
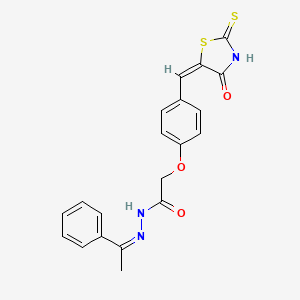
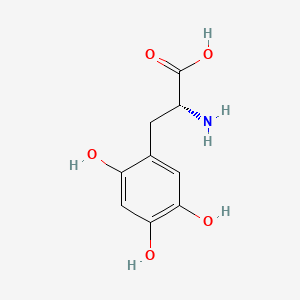
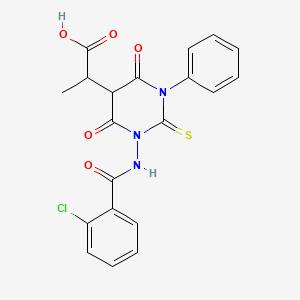

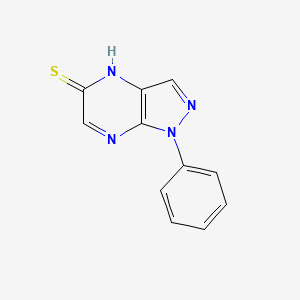
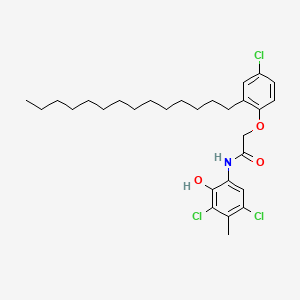


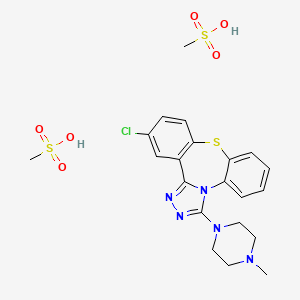
![6-(2,4-dichlorophenyl)-14-methoxy-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B12701243.png)
